Benzene-1,4-disulfonamide
Overview
Description
Benzene-1,4-disulfonamide is a chemical compound that is part of the sulfonamide family, which are known for their various biological activities and applications in medicinal chemistry. The sulfonamide group is a common motif in several drugs and is also used in the design of carbonic anhydrase inhibitors . The compound's structure includes a benzene ring substituted with two sulfonamide groups at the 1 and 4 positions.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids can yield N,N-diarylsulfonyl derivatives, a type of disulfonamide, with moderate to good yields . Additionally, the chemical reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids in water at a lower pH can provide N-arylsulfonyl-3-arylsulfonyl derivatives . Another approach involves the reaction of benzene sulfonamides with 4,5,6,7-tetrachlorophthalic anhydride to produce tetrachlorophthalimide moiety-incorporated benzene sulfonamides . Furthermore, FeCl3-catalyzed cleavage of sp3 carbon-nitrogen bonds in N-benzylic sulfonamides can lead to the formation of various functionalized indene derivatives .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic and crystallographic techniques. Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict molecular structural parameters, vibrational frequencies, and other properties . For example, the molecular structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, revealing that it crystallizes in the monoclinic space group . Similarly, the molecular structure of a Schiff base derivative of benzene sulfonamide was elucidated by spectroscopic techniques and confirmed by single crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Benzene-1,4-disulfonamide and its derivatives can participate in various chemical reactions. The sulfonamide group can act as a nucleophile or electrophile depending on the reaction conditions. For instance, the synthesis of Schiff base derivatives involves the condensation of sulfonamide with aldehydes . Additionally, sulfonamide derivatives can inhibit carbonic anhydrase enzymes by coordinating to the zinc ion in the enzyme's active site, as demonstrated by the inhibition activities of various benzene sulfonamide derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,4-disulfonamide derivatives can be influenced by their molecular structure. The presence of the sulfonamide group contributes to the compound's polarity, solubility, and potential for hydrogen bonding. The molecular electrostatic potential, dipole moments, and thermodynamic properties can be analyzed using computational methods . For example, the temperature dependence of thermodynamic properties and the calculation of non-linear optical properties were performed for a sulfonamide derivative . The crystallographic studies of a lanthanide 3-D pillared network containing benzene-1,4-disulfonate as a building block revealed high thermal stability and fluorescence emission, indicating potential applications in materials science .
Scientific Research Applications
Enzyme Inhibition
Benzene-1,4-disulfonamide derivatives, such as N-(3-morpholinopropyl)benzene-1,4-disulfonamide, have been shown to be potent inhibitors of carbonic anhydrase isoenzymes. These compounds exhibit nanomolar inhibitory concentration ranges and display varied activities across different isoenzymes, particularly demonstrating low affinity against isoenzyme hCA XII (Supuran, Maresca, Gregáň, & Remko, 2013).
Chemical Synthesis and Electrochemical Studies
Benzene-1,4-disulfonamide derivatives are utilized in the synthesis of various chemical compounds. For instance, they have been involved in the electroreductive splitting of aryl disulfonamides, contributing to the formation of significant chemical products like phenol and sulfinic acid under certain conditions (Horner & Schmitt, 1982).
Pharmaceutical Applications
In pharmaceutical research, benzene-1,4-disulfonamide derivatives are key in synthesizing new compounds with potential antibacterial and anti-oxidant activities. These derivatives have been instrumental in developing new substituted 1,4-dihydropyridine derivatives, exhibiting significant biological functions (Ghorbani‐Vaghei et al., 2016).
Catalysis and Organic Reactions
Benzene-1,4-disulfonamide compounds have been applied as catalysts in various chemical reactions. They facilitate the synthesis of different organic compounds, including acetals, diacetates, and conjugate addition products, under mild conditions (Ghorbani‐Vaghei et al., 2009; Ghorbani‐Vaghei et al., 2012).
Molecular Electronics
In the field of molecular electronics, benzene-1,4-disulfonamide derivatives have been investigated for their conductive properties. Studies involving benzene-1,4-dithiol, a related compound, have shown promising results in charge transport through molecules, highlighting its potential in developing molecular-scale electronics (Reed et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzene-1,4-disulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c7-13(9,10)5-1-2-6(4-3-5)14(8,11)12/h1-4H,(H2,7,9,10)(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUBWJAJSXAOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632245 | |
Record name | Benzene-1,4-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,4-disulfonamide | |
CAS RN |
16993-45-6 | |
Record name | Benzene-1,4-disulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzene-1,4-disulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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